molecular formula C14H15NOS B15015713 (3Z)-5-ethyl-3-{[methyl(phenyl)amino]methylene}thiophen-2(3H)-one

(3Z)-5-ethyl-3-{[methyl(phenyl)amino]methylene}thiophen-2(3H)-one

Cat. No.: B15015713
M. Wt: 245.34 g/mol
InChI Key: SXHJFACKRQUEPO-KHPPLWFESA-N
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Description

(3Z)-5-ETHYL-3-{[METHYL(PHENYL)AMINO]METHYLIDENE}-2,3-DIHYDROTHIOPHEN-2-ONE is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of an ethyl group, a methyl(phenyl)amino group, and a methylene group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-ETHYL-3-{[METHYL(PHENYL)AMINO]METHYLIDENE}-2,3-DIHYDROTHIOPHEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.

    Attachment of the Methyl(phenyl)amino Group: This step involves the reaction of the thiophene derivative with methyl(phenyl)amine under suitable conditions to form the desired amino group.

    Formation of the Methylene Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-ETHYL-3-{[METHYL(PHENYL)AMINO]METHYLIDENE}-2,3-DIHYDROTHIOPHEN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(3Z)-5-ETHYL-3-{[METHYL(PHENYL)AMINO]METHYLIDENE}-2,3-DIHYDROTHIOPHEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (3Z)-5-ETHYL-3-{[METHYL(PHENYL)AMINO]METHYLIDENE}-2,3-DIHYDROTHIOPHEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound of the thiophene family, lacking the additional functional groups present in (3Z)-5-ETHYL-3-{[METHYL(PHENYL)AMINO]METHYLIDENE}-2,3-DIHYDROTHIOPHEN-2-ONE.

    2,3-Dihydrothiophene: A simpler derivative of thiophene with hydrogen atoms instead of the ethyl and amino groups.

    5-Ethyl-2,3-dihydrothiophene: A compound similar to (3Z)-5-ETHYL-3-{[METHYL(PHENYL)AMINO]METHYLIDENE}-2,3-DIHYDROTHIOPHEN-2-ONE but lacking the methyl(phenyl)amino group.

Uniqueness

(3Z)-5-ETHYL-3-{[METHYL(PHENYL)AMINO]METHYLIDENE}-2,3-DIHYDROTHIOPHEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

(3Z)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one

InChI

InChI=1S/C14H15NOS/c1-3-13-9-11(14(16)17-13)10-15(2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3/b11-10-

InChI Key

SXHJFACKRQUEPO-KHPPLWFESA-N

Isomeric SMILES

CCC1=C/C(=C/N(C)C2=CC=CC=C2)/C(=O)S1

Canonical SMILES

CCC1=CC(=CN(C)C2=CC=CC=C2)C(=O)S1

Origin of Product

United States

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